(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C17H25N5O2S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one is 363.17289623 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ene Synthesis of Bicyclic Compounds
Research has shown that bicyclic compounds, which may share structural similarities with the specified chemical, can be synthesized through ene reactions involving specific triazole derivatives. These processes highlight the potential for creating complex bicyclic structures, useful in various fields of chemistry and pharmacology due to their unique chemical properties (Martinez et al., 2002).
Organocatalysis in Polymerization
Compounds containing diazabicyclo structures have been identified as effective organocatalysts for the ring-opening polymerization of cyclic esters. This research suggests potential applications in creating biodegradable polymers, highlighting the environmental and industrial significance of these compounds (Lohmeijer et al., 2006).
Antitumor Activity
The synthesis and chemistry of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share a resemblance in molecular complexity with the queried compound, have demonstrated curative activities against certain leukemias. This indicates the potential of such compounds in developing novel antitumor agents (Stevens et al., 1984).
Structural and Conformational Studies
Investigations into the structure and conformation of diazabicyclanones and diazabicyclanols have provided insights into their chemical behavior and potential applications. Such studies are crucial for understanding the reactivity and stability of these compounds, informing their use in medicinal chemistry (Gálvez et al., 1985).
Imaging of α7-nicotinic Acetylcholine Receptors
Derivatives of diazabicyclo compounds have been synthesized for positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors, demonstrating the potential of these structures in neuroimaging and the study of neurological diseases (Gao et al., 2013).
properties
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-12(2)6-7-22-14-5-4-13(16(22)24)8-21(9-14)15(23)10-25-17-19-18-11-20(17)3/h6,11,13-14H,4-5,7-10H2,1-3H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFMPFPPTWLUJS-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CSC3=NN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CSC3=NN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one |
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